Di-t-butylfluorosilane is an organosilicon compound characterized by the presence of fluorine in its molecular structure. It is part of a broader category of silanes, which are silicon-based compounds that often play crucial roles in various chemical processes and applications. The compound's unique properties stem from the presence of t-butyl groups and a fluorine atom, making it valuable in both industrial and research settings.
Di-t-butylfluorosilane falls under the classification of organosilicon compounds, specifically as a silane derivative. It is categorized as a fluorinated silane due to the presence of fluorine in its structure, which imparts distinct chemical properties compared to non-fluorinated silanes.
The synthesis of di-t-butylfluorosilane typically involves the following methods:
The synthesis process generally requires careful control of temperature and reaction environment (e.g., inert atmosphere) to prevent unwanted side reactions. For instance, using magnesium chips in an oxolane solvent under nitrogen protection allows for effective formation of Grignard reagents, which are critical intermediates in the synthesis .
Di-t-butylfluorosilane has a molecular formula of . Its structure consists of two tert-butyl groups attached to a silicon atom, which is also bonded to a fluorine atom. The molecular geometry around the silicon atom is tetrahedral due to its four substituents.
Di-t-butylfluorosilane can participate in various chemical reactions due to its reactive functional groups:
The reactions typically require specific conditions such as moisture control and temperature regulation to optimize yields and minimize by-products. For example, hydrolysis reactions should be conducted in controlled environments to prevent excessive release of hydrofluoric acid .
The mechanism by which di-t-butylfluorosilane acts involves the reactivity of the silicon-fluorine bond. Fluorine's electronegativity makes this bond highly polar, facilitating nucleophilic attacks from other reagents, leading to various substitution and elimination reactions.
The reactivity profile indicates that di-t-butylfluorosilane can effectively act as a precursor for more complex silicon-containing compounds, enhancing its utility in synthetic organic chemistry.
Di-t-butylfluorosilane has several scientific uses:
The classical route to di-t-butylfluorosilane leverages the high nucleophilicity of Grignard reagents. The synthesis typically begins with silicon tetrachloride (SiCl₄). Sequential addition of two equivalents of tert-butylmagnesium chloride (t-BuMgCl) yields di-t-butyldichlorosilane [(t-Bu)₂SiCl₂]. This dichlorosilane is then selectively reduced, often using lithium aluminium hydride (LiAlH₄), to afford di-t-butylsilane [(t-Bu)₂SiH₂]. The final, critical step involves the controlled fluorination of the silane. This is frequently achieved using reagents like antimony trifluoride (SbF₃) or more selectively, zinc fluoride (ZnF₂), to yield di-t-butylfluorosilane [(t-Bu)₂Si(H)F]. Careful control of stoichiometry and reaction conditions (temperature, solvent) is paramount to minimize side reactions like disproportionation or over-fluorination, given the steric bulk and reactivity of the intermediates.
| Step | Reactant | Product | Key Reagent/Conditions | Typical Yield Range | Key Challenge |
|---|---|---|---|---|---|
| 1 | SiCl₄ | (t-Bu)₂SiCl₂ | 2 eq. t-BuMgCl, ether, 0°C to RT | 60-75% | Selective mono-/di-alkylation control |
| 2 | (t-Bu)₂SiCl₂ | (t-Bu)₂SiH₂ | LiAlH₄, ether, 0°C; H₂O workup | 70-85% | Reduction selectivity (avoid over-reduction/side products) |
| 3 | (t-Bu)₂SiH₂ | (t-Bu)₂Si(H)F | ZnF₂, heat (e.g., 120-150°C) or SbF₃ | 50-70% | Selective mono-fluorination, minimizing (t-Bu)₂SiF₂ formation & disproportionation |
Copper catalysis offers powerful methods for forming silicon-carbon bonds directly onto the di-t-butylfluorosilane scaffold or its precursors, enabling the synthesis of more complex derivatives. A prominent strategy involves the copper-catalyzed dehydrogenative coupling of di-t-butylfluorosilane [(t-Bu)₂Si(H)F] with terminal alkynes. Using catalysts like copper(I) iodide (CuI) and ligands such as 1,10-phenanthroline (phen), often in the presence of a base like cesium carbonate (Cs₂CO₃), this reaction proceeds under mild conditions to yield alkynyl-substituted derivatives [(t-Bu)₂Si(alkynyl)F]. Copper catalysis is also highly effective for the coupling of aryl or vinyl halides with hydrosilanes like (t-Bu)₂Si(H)F (hydrosilylation), typically requiring phosphine ligands (e.g., triphenylphosphine) and sometimes additives, to produce aryl/vinyl substituted (t-Bu)₂Si(R)F compounds. These methods provide access to sterically congested silanes with diverse organic functionalities attached directly to silicon.
| Reaction Type | Substrate | Product | Catalyst System | Typical Conditions | Yield Range | Key Advantage |
|---|---|---|---|---|---|---|
| Dehydrogenative Coupling | Terminal Alkyne (R-C≡C-H) | (t-Bu)₂Si(C≡C-R)F | CuI / phenanthroline | Cs₂CO₃, Toluene, 80-110°C | 60-85% | Direct Si-C(sp) bond formation, functional group tolerance |
| Hydrosilylation (Aryl/Vinyl Halide) | Ar-X / Vinyl-X (X= Br, I) | (t-Bu)₂Si(Ar)F / (t-Bu)₂Si(vinyl)F | CuI / PPh₃ | Base (e.g., K₃PO₄), DMF or DMSO, 80-100°C | 55-80% | Access to aryl/vinyl substituted bulky fluorosilanes |
Solid-phase synthesis (SPS) is a crucial technique for preparing precursors designed for rapid, efficient, and automatable radiolabeling, particularly for PET tracers targeting specific biological processes. Di-t-butylfluorosilane derivatives are often incorporated as prosthetic groups due to the favorable kinetics of the silicon-fluorine bond cleavage for [¹⁸F]fluoride incorporation. In SPS, the functionalized silane precursor (e.g., containing a carboxylic acid or amine handle) is covalently attached to a solid support (e.g., polystyrene resin, controlled-pore glass) via a linker. The biomolecule (peptide, antibody fragment, small molecule ligand) is then synthesized stepwise or coupled to the immobilized silane precursor. After synthesis and purification steps while attached, the final conjugate precursor is cleaved from the resin under specific conditions (e.g., acidolysis, photolysis) that preserve the integrity of both the silane and the biomolecule. This approach allows for the parallel synthesis of multiple precursors and simplifies purification by filtration.
The incorporation of the positron-emitting isotope fluorine-18 (¹⁸F, t₁/₂ = 109.8 min) into di-t-butylsilane-based prosthetic groups or directly into target molecules exploits the unique properties of the Si-F bond. The primary strategy involves nucleophilic isotopic exchange on silicon. Di-t-butylsilane precursors containing a good leaving group (LG) attached to silicon, typically chloride [(t-Bu)₂Si(H)Cl] or a sulfonate ester [(t-Bu)₂Si(H)OSO₂R], react efficiently with no-carrier-added (n.c.a.) [¹⁸F]fluoride ion. This reaction is facilitated by the activation of silicon towards nucleophilic substitution by the leaving group and the stabilization of the pentacoordinate transition state/intermediate by the electronegative fluorine atom and the bulky alkyl groups. Reactions are typically performed in anhydrous aprotic solvents (acetonitrile, DMF) at elevated temperatures (80-120°C) for 5-20 minutes, often using potassium carbonate/Kryptofix 222 or tetrabutylammonium bicarbonate (TBAHCO₃) to activate the [¹⁸F]fluoride. High radiochemical yields (RCY, often >70% decay-corrected) and purity are achievable due to the fast kinetics and specificity of the Si-LG bond towards fluoride exchange. The resulting ¹⁸F₂Si(H)F can then be used directly in subsequent coupling reactions (e.g., with activated biomolecules) or further derivatized.
| Precursor | Leaving Group (LG) | [¹⁸F]Fluoride Activator | Solvent | Temperature (°C) | Time (min) | Typical d.c. RCY | Key Feature |
|---|---|---|---|---|---|---|---|
| (t-Bu)₂Si(H)Cl | Cl⁻ | K₂CO₃ / K222 | CH₃CN | 80-100 | 10-15 | 70-85% | Most common precursor, good reactivity |
| (t-Bu)₂Si(H)OTs | TsO⁻ | TBAHCO₃ | DMF | 100-120 | 5-10 | 75-90% | Faster kinetics than chloride, requires careful drying |
| (t-Bu)₂Si(H)OMs | MsO⁻ | K₂CO₃ / K222 | CH₃CN | 90-110 | 5-10 | 70-88% | Similar reactivity to OTs, often easier synthesis |
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